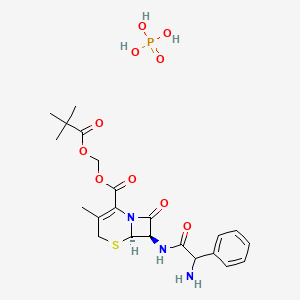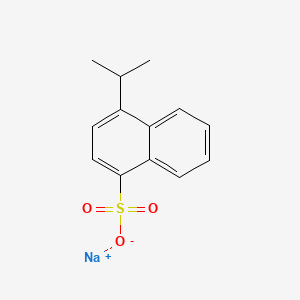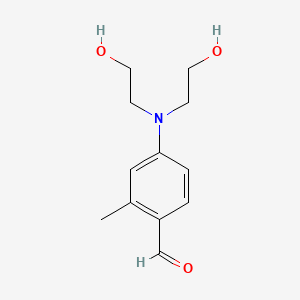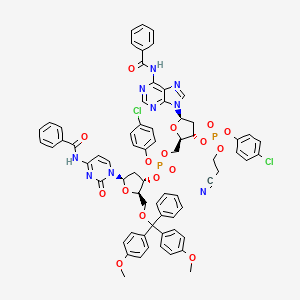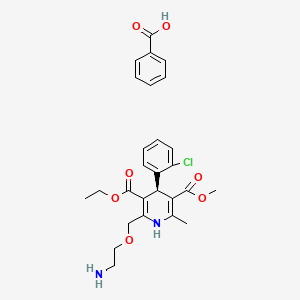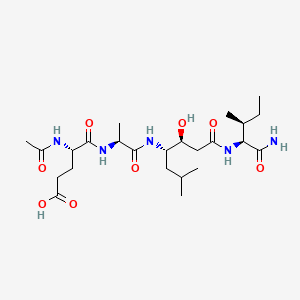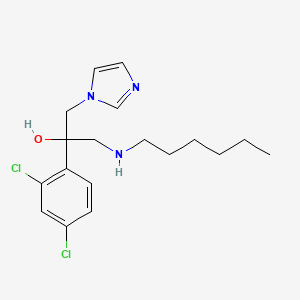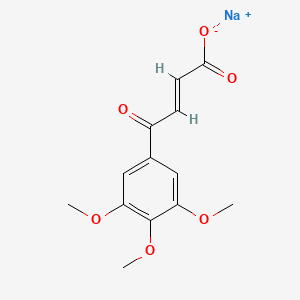
Sodium (E)-4-oxo-4-(3,4,5-trimethoxyphenyl)-2-butenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Baxitozine sodium involves several steps:
Initial Reaction: Glyoxylic acid (29.6 g, 50% by weight) is heated in water under reduced pressure until 80% of the water is eliminated. After cooling, 3,4,5-trimethoxy acetophenone (84.1 g) is introduced into the reaction mixture.
Intermediate Formation: After cooling, 120 ml of water containing sodium carbonate (11.6 g) and ether are introduced. The aqueous phase is decanted and washed with ether, then acidified to pH 1 with 50% hydrochloric acid.
Final Product: The intermediate product (15.8 g) is heated with acetic acid (20 ml) and concentrated hydrochloric acid (20 ml) under reflux for 2.5 hours.
Industrial Production Methods
Industrial production of Baxitozine sodium follows similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification processes .
Analyse Des Réactions Chimiques
Types of Reactions
Baxitozine sodium undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Applications De Recherche Scientifique
Baxitozine sodium has a wide range of scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on histamine receptors and cellular processes.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
Baxitozine sodium exerts its effects by antagonizing histamine H2 receptors, thereby inhibiting acid secretion in the stomach. This action helps protect the gastric mucosa and prevent ulcer formation . The molecular targets include histamine receptors, and the pathways involved are related to the regulation of gastric acid secretion .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cimetidine: Another histamine H2 receptor antagonist with similar antisecretory properties.
Ranitidine: Known for its antiulcer activity and inhibition of gastric acid secretion.
Famotidine: A potent H2 receptor antagonist with a longer duration of action compared to Baxitozine sodium.
Uniqueness
Baxitozine sodium is unique due to its specific chemical structure, which provides a distinct profile of cytoprotective and antiulcer activities. Its ability to inhibit acid secretion stimulated by histamine or pentagastrin, while being inactive against carbachol, sets it apart from other similar compounds .
Propriétés
Numéro CAS |
84386-13-0 |
|---|---|
Formule moléculaire |
C13H13NaO6 |
Poids moléculaire |
288.23 g/mol |
Nom IUPAC |
sodium;(E)-4-oxo-4-(3,4,5-trimethoxyphenyl)but-2-enoate |
InChI |
InChI=1S/C13H14O6.Na/c1-17-10-6-8(9(14)4-5-12(15)16)7-11(18-2)13(10)19-3;/h4-7H,1-3H3,(H,15,16);/q;+1/p-1/b5-4+; |
Clé InChI |
ZWFAHYAMJGHWCS-FXRZFVDSSA-M |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)C(=O)/C=C/C(=O)[O-].[Na+] |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)C=CC(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





